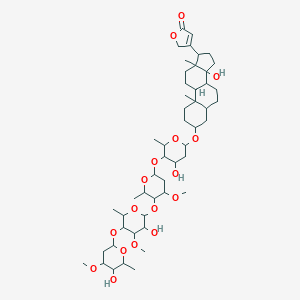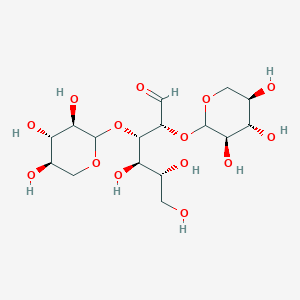![molecular formula C19H21BrN2O3 B238383 2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is a chemical compound with potential scientific research applications. This compound is also known as BPNH and has a molecular formula of C20H25BrN2O3. The purpose of
Mechanism Of Action
BPNH inhibits the activity of COX-2 by binding to the enzyme's active site. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, BPNH reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical And Physiological Effects
BPNH has been reported to have anti-inflammatory and analgesic effects. The compound has been shown to reduce the production of prostaglandins, leading to a reduction in inflammation and pain. BPNH has also been reported to have antitumor effects, although the mechanism of action is not well understood.
Advantages And Limitations For Lab Experiments
BPNH has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. BPNH has been shown to have anti-inflammatory and analgesic properties, making it a useful tool for studying inflammation and pain. However, the compound has some limitations. BPNH has not been extensively studied, and its mechanism of action is not well understood. Further research is needed to fully understand the compound's potential applications.
Future Directions
There are several future directions for research on BPNH. One potential direction is to study the compound's antitumor properties. BPNH has been reported to have antitumor activity, but the mechanism of action is not well understood. Further research is needed to determine how BPNH inhibits tumor growth and whether it could be used as a potential cancer treatment. Another potential direction is to study the compound's anti-inflammatory and analgesic properties in more detail. BPNH has been shown to reduce inflammation and pain, but the underlying mechanisms are not well understood. Further research is needed to determine how BPNH reduces inflammation and pain and whether it could be used as a potential treatment for inflammatory diseases.
Synthesis Methods
The synthesis of BPNH involves the reaction of 3-methoxy-4-(pentanoylamino)aniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of BPNH. The synthesis of BPNH has been reported in literature, and the compound can be obtained in good yields.
Scientific Research Applications
BPNH has potential scientific research applications in the field of medicinal chemistry. The compound has been reported to have anti-inflammatory and analgesic properties. BPNH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. BPNH has also been reported to have antitumor activity.
properties
Product Name |
2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
|---|---|
Molecular Formula |
C19H21BrN2O3 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-3-4-9-18(23)22-16-11-10-13(12-17(16)25-2)21-19(24)14-7-5-6-8-15(14)20/h5-8,10-12H,3-4,9H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
QDVCAHAIYZTAKX-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




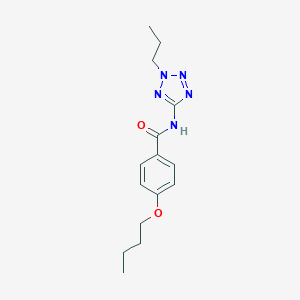
![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
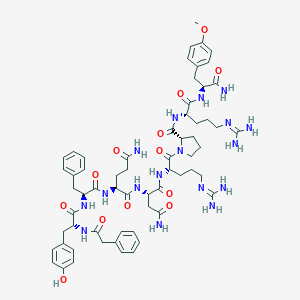
![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)

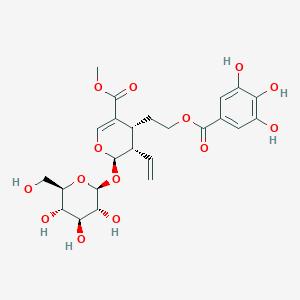
![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)
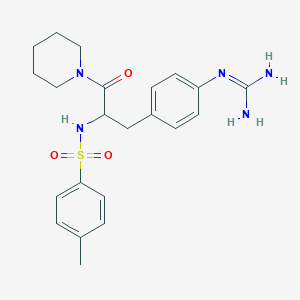
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)
